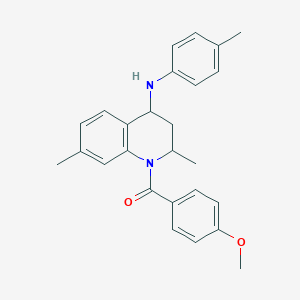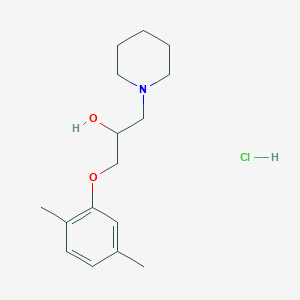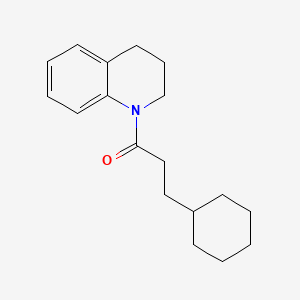
N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide, also known as CP 55,940, is a synthetic cannabinoid that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1 and CB2, which are present in the central nervous system and peripheral tissues, respectively.
作用机制
N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function. N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 acts as a full agonist of these receptors, leading to the activation of downstream signaling pathways that modulate these processes.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the activation of neuroprotective pathways. It has also been shown to have a role in regulating appetite, metabolism, and energy balance.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, its high potency can also lead to off-target effects and potential toxicity, which must be carefully monitored. Additionally, the use of N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 in animal models may not fully recapitulate the effects seen in humans, and further research is needed to determine its safety and efficacy in clinical settings.
未来方向
There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940, including:
1. Investigating its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurodegenerative diseases.
2. Developing more selective and safer compounds that target the endocannabinoid system for clinical use.
3. Studying the role of the endocannabinoid system in regulating appetite, metabolism, and energy balance, and its potential implications for the treatment of obesity and related disorders.
4. Exploring the potential of N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 and other cannabinoids as anticancer agents, based on their ability to modulate cell proliferation and apoptosis.
5. Investigating the potential of N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 and other cannabinoids as novel treatments for drug addiction and withdrawal, based on their ability to modulate the reward system and reduce drug-seeking behavior.
In conclusion, N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 is a potent synthetic cannabinoid that has gained significant interest in scientific research due to its potential therapeutic applications. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the endocannabinoid system and its role in regulating various physiological processes. However, further research is needed to determine its safety and efficacy in clinical settings and to develop more selective and safer compounds for clinical use.
合成方法
N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 is synthesized through a multistep process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with cyclopentylamine, followed by the condensation of the resulting intermediate with ethylenediamine. The final product is obtained after purification through chromatography.
科学研究应用
N-(3-chloro-4-methylphenyl)-N'-cyclopentylethanediamide 55,940 has been extensively studied in preclinical models for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and neurodegenerative diseases. It has been shown to have potent analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant properties.
属性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9-6-7-11(8-12(9)15)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVPUFGDSBFNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl 3-methyl-5-[2-(2-oxo-1(2H)-naphthalenylidene)hydrazino]-2,4-thiophenedicarboxylate](/img/structure/B5067815.png)
![3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5067825.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5067829.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067832.png)
![(3S*,4S*)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5067841.png)

![ethyl 4-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5067862.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(2-naphthyl)-1,2,4-triazine](/img/structure/B5067872.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067881.png)


![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5067907.png)
